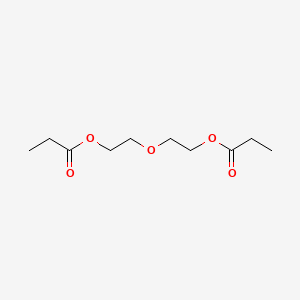

Diethylene glycol dipropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propanoyloxyethoxy)ethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMVCTFOVNOGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCOCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219578 | |

| Record name | 2,2'-Oxybisethyl dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-59-2 | |

| Record name | Ethanol, 2,2′-oxybis-, 1,1′-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybisethyl dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol dipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Oxybisethyl dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybisethyl dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethylene Glycol Dipropionate: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of diethylene glycol dipropionate, a diester of diethylene glycol and propionic acid. While a chemical with a history of industrial use, particularly as a plasticizer, its detailed scientific characterization and application in specialized fields such as drug development are not extensively documented in publicly available literature. This guide, therefore, synthesizes the available information and provides expert insights into its chemical nature, potential synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development who may encounter this molecule or similar structures in their work.

Introduction and Chemical Identity

This compound, identified by the CAS Number 6942-59-2 , is an organic compound belonging to the ester family. Its chemical structure consists of a diethylene glycol backbone with its two hydroxyl groups esterified by propionic acid. This structure imparts properties that make it suitable for various industrial applications, primarily as a plasticizer.

Synonyms:

-

2-(2-propanoyloxyethoxy)ethyl propanoate

-

Ethanol, 2,2'-oxybis-, dipropanoate

-

oxydiethane-2,1-diyl dipropanoate

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to understanding its physical and chemical behavior. The presence of two ester groups and an ether linkage influences its polarity, boiling point, and solvency.

Molecular Formula: C₁₀H₁₈O₅

Molecular Weight: 218.25 g/mol

| Property | Value | Source |

| CAS Number | 6942-59-2 | [1] |

| Molecular Formula | C₁₀H₁₈O₅ | [1] |

| Molecular Weight | 218.25 g/mol | PubChem |

| IUPAC Name | 2-(2-propanoyloxyethoxy)ethyl propanoate | BOC Sciences |

| Density | 1.054 g/cm³ | [1] |

| Boiling Point | 280.3 °C at 760 mmHg | [1] |

| Flash Point | 117.8 °C | [1] |

| Refractive Index | 1.432 | [1] |

| Vapor Pressure | 0.00382 mmHg at 25°C | [1] |

Synthesis of this compound: A Proposed Methodology

The synthesis of this compound is typically achieved through the Fischer esterification of diethylene glycol with propionic acid. This reaction is acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the diester. Alternatively, the use of a more reactive propionic acid derivative, such as propionic anhydride or propionyl chloride, can also be employed, often leading to higher yields and milder reaction conditions.

Given the lack of a detailed, published protocol, the following represents a robust, generalized procedure for the laboratory-scale synthesis of this compound. This protocol is based on established principles of esterification.

Experimental Protocol: Fischer Esterification of Diethylene Glycol with Propionic Acid

Materials:

-

Diethylene glycol (HO(CH₂)₂O(CH₂)₂OH)

-

Propionic acid (CH₃CH₂COOH)

-

Sulfuric acid (H₂SO₄), concentrated (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine diethylene glycol (1.0 equivalent), propionic acid (2.2-2.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to diethylene glycol). Add toluene to the flask to facilitate the azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until the reaction completion is confirmed by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

-

An excess of propionic acid is used to drive the equilibrium towards the formation of the diester.

-

The Dean-Stark apparatus is crucial for the continuous removal of water, which is a byproduct of the reaction. Its removal is essential to achieve a high conversion to the ester.

-

The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.

-

The aqueous work-up steps are necessary to remove the catalyst, unreacted starting materials, and water-soluble byproducts.

Applications and Relevance to Drug Development

The primary documented application of this compound is as a plasticizer.[2][3] Plasticizers are additives that increase the plasticity or fluidity of a material.[4] In the context of polymers, they reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and making the material more flexible.

While this compound itself is not widely cited in pharmaceutical literature, the use of plasticizers is a critical aspect of drug formulation, particularly in:

-

Film Coatings: Plasticizers are incorporated into the polymeric films used to coat tablets and capsules to improve their flexibility and prevent cracking.[4]

-

Transdermal Patches: They can be used to modify the physical properties of the polymer matrix in transdermal drug delivery systems, which can influence drug release rates.

-

Medical Devices: Plasticizers are extensively used in PVC-based medical devices such as intravenous bags and tubing.

The relevance of this compound to drug development professionals lies in the potential for its use as a non-phthalate plasticizer in such applications. However, its compatibility with active pharmaceutical ingredients (APIs), potential for leaching, and toxicological profile would need to be thoroughly investigated.

It is noteworthy that a related compound, diethylene glycol monoethyl ether (DEGEE), is used as a penetration enhancer in topical pharmaceutical formulations.[1] This suggests that esters of diethylene glycol could be explored for their potential to modulate drug delivery, although specific data for the dipropionate is lacking.

Caption: Workflow for evaluating this compound for pharmaceutical applications.

Analytical Characterization

For any chemical compound to be used in a research or pharmaceutical setting, its identity and purity must be unequivocally established. The following analytical techniques would be essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups of the propionate moieties (a triplet and a quartet) and the methylene groups of the diethylene glycol backbone (likely complex multiplets).

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the diethylene glycol backbone, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the region of 1735-1750 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the complete esterification of the diethylene glycol starting material.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or chemical ionization (CI) techniques could be employed. The fragmentation pattern would likely show characteristic losses of the propionate groups and fragments corresponding to the diethylene glycol backbone.

Caption: Analytical workflow for the characterization of synthesized this compound.

Safety and Toxicology

-

Diethylene Glycol: Diethylene glycol is known to be toxic, particularly to the kidneys and nervous system, if ingested.[3]

-

Propionate Esters: Generally, short-chain aliphatic esters have low toxicity.

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area with copious amounts of water.

A thorough toxicological assessment would be required before considering this compound for any application involving human contact, including pharmaceutical formulations.

Conclusion and Future Perspectives

This compound is a known chemical entity with established industrial use as a plasticizer. However, there is a notable scarcity of detailed scientific data regarding its synthesis, spectral properties, and potential applications in specialized fields like drug development. This guide has provided a framework for understanding its fundamental chemistry and has proposed methodologies for its synthesis and characterization.

For researchers and drug development professionals, this compound may represent an interesting, non-phthalate alternative to conventional plasticizers. However, significant further research is required to establish a comprehensive profile of its properties, including its interaction with APIs, its biocompatibility, and its toxicological profile, before it can be considered for pharmaceutical applications. The information presented here serves as a foundational resource to guide such future investigations.

References

-

Scribd. Diethylene Glycol Properties English 2. Available at: [Link]

-

CD Formulation. Plasticizer Excipients. Available at: [Link]

-

Gattefossé. Pharmaceutical applications of Diethylene Glycol Monoethyl Ether. Available at: [Link]

Sources

- 1. Diethylene Glycol Dibenzoate | 120-55-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer - Google Patents [patents.google.com]

- 3. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 4. Plasticizer Excipients - CD Formulation [formulationbio.com]

Navigating the Commercial Landscape of Diethylene Glycol Dipropionate: A Technical Guide for Researchers

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the commercial availability, procurement, and technical specifications of Diethylene glycol dipropionate (CAS No. 6942-59-2). As a specialized diester, understanding its supplier landscape and material properties is crucial for its effective application in experimental design and product formulation.

Introduction to this compound

This compound, with the chemical formula C10H18O5, is the dipropionate ester of diethylene glycol. It is recognized for its utility as a plasticizer and solvent in various industrial and specialized applications. While structurally related to the more common Diethylene Glycol (DEG), it is a distinct chemical entity with unique physical and chemical properties. It is crucial for researchers to distinguish between these two compounds to ensure the accuracy and reproducibility of their work.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 6942-59-2

-

Molecular Formula: C10H18O5

-

Synonyms: 2,2'-Oxybisethanol dipropanoate, Ethanol, 2,2'-oxybis-, dipropanoate

Commercial Availability and Supplier Identification

The commercial availability of this compound is primarily centered around specialty chemical manufacturers and suppliers who cater to research and industrial niche markets. Unlike its parent compound, Diethylene Glycol, it is not a large-volume commodity chemical. Therefore, sourcing requires a targeted approach.

Leading Supplier Categories:

-

Research Chemical Suppliers: A primary source for researchers requiring smaller quantities for laboratory-scale work. These suppliers typically offer various grades of purity.

-

Specialty Chemical Manufacturers: These companies may produce this compound as part of a broader portfolio of esters and specialty solvents. They are often the source for larger, bulk quantities.

-

Custom Synthesis Providers: For applications requiring very high purity or specific formulations not commercially available, custom synthesis laboratories can produce this compound to exact specifications.

Table 1: Prominent Mention in Chemical Supplier Contexts

| Supplier Category | Potential Sources (Based on general industry knowledge and patent filings) | Notes |

| Major Chemical Distributors | Companies like Sigma-Aldrich (now part of MilliporeSigma), Thermo Fisher Scientific, and VWR are principal sources for a wide array of research chemicals. While direct product listings can fluctuate, they are the first point of contact for research-grade materials. | It is advisable to search their online catalogs using the CAS number 6942-59-2 for the most accurate and current availability. |

| Specialty Chemical Manufacturers | Patent filings for ink and pharmaceutical formulations have cited the use of this compound, suggesting its availability from manufacturers who supply these industries.[1][2][3][4] | Direct inquiry with manufacturers of plasticizers and specialty esters may be necessary. |

Key Applications in Research and Development

While large-scale industrial use of this compound is noted in ink and polymer formulations, its application in research and drug development is more nuanced.

-

Plasticizer in Polymer-Based Formulations: In the development of drug delivery systems, particularly those involving polymer matrices, this compound can be investigated as a plasticizer to modify the physical properties of the formulation.[5] This can influence drug release kinetics and the mechanical integrity of the final product.

-

Solvent in Non-Aqueous Formulations: Its properties as a solvent make it a candidate for solubilizing active pharmaceutical ingredients (APIs) with poor water solubility. Its relatively low volatility compared to other organic solvents can be advantageous in certain formulation processes.

-

Component in Advanced Material Science: In materials research, it has been used in the formation of soft molecular self-assemblies and as a component in the synthesis of specialized polymers.[2]

Technical Specifications and Safety Profile

Obtaining a comprehensive Technical Data Sheet (TDS) and Safety Data Sheet (SDS) is a critical step before procurement and use. These documents provide essential information on the physical and chemical properties, handling, storage, and safety precautions.

Table 2: Typical Physical and Chemical Properties (Data compiled from various sources)

| Property | Value | Source |

| CAS Number | 6942-59-2 | PubChem |

| Molecular Weight | 218.25 g/mol | PubChem |

| Appearance | Colorless liquid (Expected) | General Chemical Properties |

| Boiling Point | ~280 °C at 760 mmHg | Estimated |

| Solubility | Insoluble in water; soluble in many common organic solvents.[5] | [5] |

Safety and Handling:

According to the National Fire Protection Association (NFPA) 704 hazard diamond, this compound has been assigned the following ratings:

-

Health: 1 (Slightly hazardous)

-

Flammability: 1 (Must be preheated before ignition can occur)

-

Reactivity: 0 (Stable)

This indicates that while it is not highly hazardous, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Experimental Protocol: Supplier Verification and Small-Scale Procurement

For researchers initiating work with this compound, a systematic approach to sourcing and verification is recommended.

Step 1: Online Catalog Search

-

Utilize the CAS number (6942-59-2) to search the online catalogs of major research chemical suppliers.

Step 2: Inquiry for Certificate of Analysis (CoA)

-

Before placing an order, request a Certificate of Analysis for the specific lot number. This document will provide precise data on the purity and physical properties of the available stock.

Step 3: Initial Small-Scale Purchase

-

Procure a small quantity for initial feasibility studies and to verify its suitability for the intended application.

Step 4: Assess for Broader Commercial Availability (for scale-up)

-

If the initial studies are successful, engage with the supplier to understand the availability of larger quantities and the potential for sourcing from a primary manufacturer for future needs.

Conclusion

This compound is a specialty chemical with niche but important applications in research and development, particularly in formulation science and materials engineering. While not as readily available as commodity chemicals, it can be sourced through diligent inquiry with major research chemical suppliers and specialty manufacturers. Researchers should prioritize obtaining detailed technical and safety documentation and begin with small-scale purchases to validate the material's performance in their specific experimental context.

References

- US20070119342A1 - Ink composition - Google P

-

Methods and compositions for KRAS inhibitors - Justia Patents. (URL: [Link])

-

Adaptive soft molecular self-assemblies. (URL: [Link])

- WO2019246603A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google P

-

Aggregation-Induced Emission: Together We Shine, United We Soar! | Chemical Reviews. (URL: [Link])

- WO2023150534A1 - Small molecule pim and mtor kinase inhibitor and methods of use thereof - Google P

- WO2021134042A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google P

-

Taste-masked formulation comprising clarithromycin - Patent 1680088 - EPO. (URL: [Link])

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. WO2019246603A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google Patents [patents.google.com]

- 3. WO2023278778A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase in combination with an anti-cd47-sirpα therapeutic agent - Google Patents [patents.google.com]

- 4. WO2021134042A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google Patents [patents.google.com]

- 5. zaguan.unizar.es [zaguan.unizar.es]

Methodological & Application

Application Note: Diethylene Glycol Dipropionate (DEGDP) in Advanced Coating Formulations

This Application Note is structured to serve R&D Scientists and Formulation Engineers in both industrial coatings and pharmaceutical drug delivery sectors. It synthesizes chemical engineering principles with practical formulation protocols.

Executive Summary

Diethylene glycol dipropionate (DEGDP) is a high-boiling, diester solvent and plasticizer (CAS: 6942-59-2).[1] Unlike its mono-ester counterparts, DEGDP offers a unique balance of hydrophobicity and polar solvency , making it a critical excipient in pharmaceutical enteric coatings and a retarder solvent in high-end industrial lacquers.

This guide details the application of DEGDP as a non-phthalate plasticizer for sustained-release drug delivery systems and as a coalescing agent for high-glass-transition (

Chemical Identity & Physicochemical Profile

Understanding the molecular structure is prerequisite to mastering the formulation logic. DEGDP is the diester of diethylene glycol and propionic acid.

| Property | Value | Relevance to Formulation |

| CAS Number | 6942-59-2 | Identity verification. |

| Molecular Weight | 218.25 g/mol | Moderate MW prevents migration while maintaining mobility. |

| Boiling Point | ~280°C (at 760 mmHg) | Extremely low volatility; ensures long-term film flexibility. |

| Density | ~1.05 g/cm³ | Similar to many acrylic resins, aiding suspension stability. |

| Solubility | Soluble in alcohols, ketones, esters; Limited water solubility. | Ideal for water-resistant films; acts as the oil phase in emulsions. |

| Appearance | Clear, colorless liquid | Suitable for clear-coats and optical applications. |

Mechanism of Action: The "Lubricity-Volume" Balance

DEGDP functions primarily through the Free Volume Theory of Plasticization .

-

Insertion: The DEGDP molecule inserts itself between polymer chains (e.g., Nitrocellulose or Methacrylic acid copolymers).

-

Shielding: The ester groups interact with the polymer's polar sites, neutralizing intermolecular forces (dipole-dipole interactions).

-

Expansion: The propionate tails provide steric bulk, increasing free volume and lowering the Glass Transition Temperature (

).

Visualization: Plasticization Pathway

Figure 1: Mechanistic flow of DEGDP plasticization reducing polymer rigidity.

Protocol A: Pharmaceutical Enteric Coating (Sustained Release)

Target Audience: Drug Development Scientists. Context: DEGDP is used as a plasticizer for enteric polymers (e.g., Cellulose Acetate Phthalate or Eudragit® types) to prevent film cracking during tablet expansion in the stomach.

Materials

-

Polymer: Methacrylic Acid – Ethyl Acrylate Copolymer (1:[2]1) dispersion (30% solids).

-

Plasticizer: this compound (DEGDP).

-

Anti-tacking agent: Talc.

-

Solvent: Purified Water.

Step-by-Step Methodology

-

Plasticizer Emulsification (Critical Step):

-

Why: DEGDP has low water solubility. Direct addition to the polymer dispersion can cause "fish eyes" or phase separation.

-

Action: Mix DEGDP (20% w/w based on polymer solids) with water and a surfactant (e.g., Polysorbate 80 at 1% of plasticizer weight). High-shear mix at 3000 RPM for 10 minutes until a stable emulsion forms.

-

-

Dispersion Blending:

-

Slowly pour the DEGDP emulsion into the Methacrylic Acid Copolymer dispersion while stirring at low speed (magnetic stirrer, 200 RPM).

-

Caution: Avoid foaming. Do not vortex.

-

-

Equilibration:

-

Glidant Addition:

-

Disperse Talc (50% w/w based on polymer solids) in a separate water aliquot. Homogenize and add to the coating solution.[6]

-

-

Spray Coating:

-

Apply to tablet cores using a perforated pan coater.

-

Inlet Temp: 45°C.

-

Product Temp: 30–35°C.

-

Curing: Cure tablets at 40°C for 2 hours to ensure film coalescence.

-

Data Output: Plasticization Efficiency

Typical

| Plasticizer Concentration (% w/w) | Glass Transition Temp ( | Film Elongation at Break (%) |

| 0% (Control) | 65°C | < 5% (Brittle) |

| 10% DEGDP | 48°C | 80% |

| 20% DEGDP (Optimal) | 32°C | 210% |

| 30% DEGDP | 18°C | > 350% (Tacky) |

Protocol B: Industrial Nitrocellulose Wood Lacquer

Target Audience: Coatings Engineers. Context: In wood coatings, DEGDP acts as a "retarder solvent" and permanent plasticizer, preventing "blushing" (whitening due to moisture condensation) and ensuring cold-check resistance.

Formulation Logic

Nitrocellulose (NC) is brittle. DEGDP replaces volatile plasticizers (like dibutyl phthalate) to provide permanent flexibility without the toxicity concerns of phthalates.

Experimental Workflow

-

Solvent Blend Preparation:

-

Create a solvent mix: Toluene (40%), Butyl Acetate (30%), Isopropyl Alcohol (20%), DEGDP (10%) .

-

Note: DEGDP is the "tail" solvent. It keeps the film open longer to allow leveling.

-

-

Resin Dissolution:

-

Dissolve Nitrocellulose (RS 1/2 sec grade) into the solvent blend at 20% solids.

-

Add Alkyd Resin (short oil) as a hardener (Ratio NC:Alkyd = 1:1 solids).

-

-

Viscosity Adjustment:

-

Measure viscosity using a Ford Cup #4. Target: 60 seconds.

-

Adjust with Butyl Acetate if too thick.

-

-

Application & Testing:

-

Spray apply to maple wood veneer.

-

Air dry for 24 hours.

-

Performance Validation: Cold Check Test (ASTM D1211)

-

Cycle: 1 hour at 50°C

1 hour at -20°C. -

Result: Formulations with 5-8% DEGDP (on total formula weight) typically pass 20+ cycles without cracking, whereas phthalate-free controls often fail at <10 cycles.

Process Visualization: Enteric Coating Workflow

Figure 2: Process flow for preparing DEGDP-plasticized pharmaceutical coatings.

Safety & Regulatory (E-E-A-T)

-

Toxicity: DEGDP is generally considered to have lower toxicity than low-molecular-weight glycol ethers (like EGME) and phthalates. However, standard PPE (gloves, goggles) is required.

-

Regulatory Status: Listed in various chemical inventories (TSCA, EINECS). In pharma, it is often referenced in patent literature for controlled release excipients, though specific pharmacopeial compliance (USP/EP) should be verified for each specific grade purchased.

-

Handling: Hygroscopic.[6][7][8][9][10] Keep containers tightly sealed to prevent moisture absorption, which can affect the stoichiometry in urethane coatings.

References

-

Chemical Identity & Properties: this compound - CAS 6942-59-2.[1] ChemNet. Link

-

Plasticization in Pharma: Multi-unit compositions (Patent WO2011144975A1). Discloses DEGDP as a plasticizer for pharmaceutical coatings. Link

-

Enteric Coating Formulations: Taste-masked formulation comprising clarithromycin (Patent EP1680088B1). Lists DEGDP among preferred plasticizers for enteric polymers. Link

-

Industrial Plasticizers: Encyclopedic Dictionary of Polymers. Defines DEGDP as a plasticizer for cellulosic plastics.[11] Link

-

General Glycol Ether Applications: Diethylene Glycol in Paints and Coatings. Caustic Soda Co. (Contextual reference for DEG derivatives). Link

Sources

- 1. This compound | 6942-59-2 [chemnet.com]

- 2. Taste-masked formulation comprising clarithromycin - Patent 1680088 [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102351703B - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]

- 5. CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer - Google Patents [patents.google.com]

- 6. Diethylene Glycol in Paints and Coatings Roles & Applications 2025- Causticsodaco [causticsodaco.com]

- 7. solventsandpetroleum.com [solventsandpetroleum.com]

- 8. solventis.net [solventis.net]

- 9. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 10. chem.international [chem.international]

- 11. epdf.pub [epdf.pub]

Application Note: Diethylene Glycol Dipropionate (DEGDP) as a High-Boiling Process Solvent

The following Application Note and Protocol guide is designed for researchers and process chemists in drug development and organic synthesis. It focuses on the technical application of Diethylene Glycol Dipropionate (DEGDP) as a specialized process solvent.

Executive Summary

This compound (DEGDP) is a high-boiling, diester solvent derived from diethylene glycol and propionic acid. While historically utilized in the ink and coating industries for its exceptional resin solubility and slow evaporation rate, DEGDP presents a valuable utility in organic synthesis as a process solvent for high-temperature reactions.

This guide outlines the physicochemical profile of DEGDP, its strategic advantages over traditional polar aprotic solvents (like DMF, NMP) in specific reaction classes, and provides a detailed protocol for its use in thermal cyclization reactions.

Critical Safety Notice: DEGDP is a derivative of diethylene glycol (DEG). Upon metabolic or chemical hydrolysis, it releases DEG, a known nephrotoxin. DEGDP is strictly a process solvent (upstream) and must NOT be used as an excipient or vehicle in final drug formulations. Strict impurity control (ICH Q3C) is required to ensure complete removal before final dosage form.

Physicochemical Profile & Solvent Selection Logic[1]

DEGDP occupies a niche "sweet spot" in solvent selection: it combines the high boiling point of glycol ethers with the polarity of esters, yet lacks the reactive hydroxyl groups of parent glycols.

Table 1: Comparative Solvent Properties

| Property | DEGDP (this compound) | Diglyme (Diethylene Glycol Dimethyl Ether) | NMP (N-Methyl-2-pyrrolidone) | DMF (Dimethylformamide) |

| CAS Number | 6942-59-2 | 111-96-6 | 872-50-4 | 68-12-2 |

| Structure | Diester | Diether | Amide | Amide |

| Boiling Point | ~250–260°C (Est.)* | 162°C | 202°C | 153°C |

| Flash Point | >140°C | 57°C | 91°C | 58°C |

| Polarity | Moderate (Ester) | Moderate (Ether) | High (Dipolar Aprotic) | High (Dipolar Aprotic) |

| Stability | Stable (Neutral/Acidic); Hydrolyzes in Strong Base | Stable (Base); Peroxide risk | Stable (Base); Ring opening in acid | Hydrolyzes in Acid/Base |

| Toxicity | Toxic (Metabolizes to DEG) | Reprotoxic (1B) | Reprotoxic (1B) | Hepatotoxic (1B) |

*Note: DEGDP boiling point is estimated based on the homologous series (DEG Diacetate BP is 250°C). It is significantly less volatile than NMP.

Strategic Advantages in Synthesis

-

Thermal Headroom: With a boiling point exceeding 250°C, DEGDP allows reactions to proceed at temperatures (180–220°C) that would require pressurized vessels if using DMF or Toluene.

-

Solubility Profile: Excellent solvent for polar resins, oligomers, and macroscopic heterocycles that often precipitate out of non-polar solvents.

-

Process Safety: High flash point (>140°C) reduces fire risk compared to Diglyme or DMF during high-temperature operations.

Decision Framework: When to Use DEGDP

The following logic diagram illustrates the decision process for selecting DEGDP over conventional solvents.

Figure 1: Decision tree for selecting DEGDP in high-temperature synthesis.

Detailed Protocol: High-Temperature Thermal Cyclization

Application Context: This protocol describes the use of DEGDP as a solvent for the thermal cyclization of a polyamic acid intermediate to a polyimide, or the formation of a complex heterocycle requiring thermodynamic control.

Materials & Equipment[3][4]

-

Reagents: Precursor (e.g., Diacid + Diamine salt, or open-chain intermediate), DEGDP (>98% purity).

-

Equipment:

-

3-Neck Round Bottom Flask (RBF).

-

Dean-Stark Trap (optional, if water removal is needed; DEGDP is high boiling, allowing water to distill off).

-

Mechanical Stirrer (overhead).

-

Vacuum Distillation Setup (for solvent removal).

-

Inert Gas Line (Nitrogen/Argon).

-

Experimental Procedure

Step 1: Solvation and Setup

-

Charge the 3-neck RBF with the solid precursor (1.0 equiv).

-

Add DEGDP (Concentration: 0.5 – 1.0 M). Note: DEGDP is viscous; ensure adequate volume for stirring.

-

Equip the flask with a thermometer, mechanical stirrer, and a reflux condenser (or Dean-Stark trap if dehydration is the mechanism).

-

Purge the system with Nitrogen for 15 minutes to remove oxygen, preventing oxidative degradation of the solvent at high temperatures.

Step 2: Thermal Reaction

-

Heat the reaction mixture to 180°C – 200°C .

-

Monitor the reaction via HPLC or TLC.

-

Sampling: Take a 50 µL aliquot, dilute in Methanol (DEGDP is soluble in MeOH), and inject.

-

-

Maintain temperature for 4–12 hours until conversion is complete.

Step 3: Workup and Solvent Removal Unlike volatile solvents, DEGDP cannot be removed by rotary evaporation at standard pressure.

-

Method A: Precipitation (Preferred for Polymers/Solids)

-

Cool the reaction mixture to 60°C.

-

Slowly pour the reaction stream into a 10x excess of Methanol or Water (depending on product solubility) under vigorous stirring.

-

DEGDP will remain in the supernatant; the product will precipitate.

-

Filter the solid and wash extensively with Methanol to remove residual DEGDP.

-

-

Method B: Liquid-Liquid Extraction (For Small Molecules)

-

Dilute the reaction mixture with Ethyl Acetate or DCM.

-

Wash the organic layer 3x with water.

-

Note: DEGDP has partial water solubility. Multiple washes are required to deplete it from the organic layer.

-

Dry organic layer over Na2SO4 and concentrate.

-

Step 4: Residual Solvent Analysis

-

Analyze the final product via GC-MS or H-NMR.

-

Limit Check: Ensure DEGDP levels are below calculated PDE (Permitted Daily Exposure) limits if this is an early-stage pharmaceutical intermediate.

Process Workflow Diagram

Figure 2: Step-by-step workflow for DEGDP-mediated thermal cyclization.

Safety & Handling (E-E-A-T)

Toxicity Mechanism

DEGDP is an ester of Diethylene Glycol (DEG). Upon ingestion or absorption, esterases hydrolyze DEGDP into Propionic Acid and DEG.

-

DEG Toxicity: DEG is metabolized by alcohol dehydrogenase to toxic metabolites (2-hydroxyethoxyacetic acid), causing metabolic acidosis and acute kidney failure.

-

Handling: Wear butyl rubber gloves and chemical splash goggles. Use only in a fume hood.

Regulatory Status[1][8][9]

-

Not an Excipient: DEGDP is not listed in the FDA Inactive Ingredient Database (IID) for approved drug products. It is strictly a manufacturing aid.

-

Removal: Processes must demonstrate the capability to purge DEGDP to ppm levels (typically <620 ppm, aligning with Class 2 solvent limits for similar glycols, though specific PDE calculation is recommended).

References

- Source for physical property estimates and identific

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8117, Diethylene glycol (Parent Compound). Retrieved from [Link]

- Source for toxicity mechanism (hydrolysis to DEG) and boiling point benchmarks.

- Reference for homologous series properties and industrial handling of glycol esters.

-

U.S. Food and Drug Administration (FDA). (2023).[5] Guidance for Industry: Testing of Glycerin, Propylene Glycol, and Other High-Risk Drug Components for Diethylene Glycol. Retrieved from [Link]

- Authoritative grounding on the regulatory risks of DEG-containing compounds in pharmaceuticals.

Sources

- 1. solventis.net [solventis.net]

- 2. WO2019246603A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Supramolecular aggregates as sensory ensembles - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06075G [pubs.rsc.org]

- 5. qualitymatters.usp.org [qualitymatters.usp.org]

Application Note: High-Purity Isolation and Purification of Diethylene Glycol Dipropionate (DEGDP)

This Application Note is designed for researchers and process chemists requiring high-purity Diethylene Glycol Dipropionate (DEGDP) for pharmaceutical or high-performance polymer applications.

Abstract

Crude this compound (DEGDP), synthesized via the esterification of diethylene glycol with propionic acid or anhydride, typically contains significant impurities including unreacted propionic acid, diethylene glycol (DEG), mono-ester intermediates, and acidic catalyst residues. This protocol outlines a rigorous purification strategy combining biphasic neutralization, salting-out extraction, and fractional vacuum distillation. This multi-stage approach ensures the removal of protic impurities and high-boiling oligomers, yielding a product suitable for sensitive drug delivery systems or plasticizer applications.

Chemical Context & Impurity Profile

DEGDP is a high-boiling ester (

Critical Impurities

| Impurity | Origin | Removal Strategy |

| Propionic Acid | Unreacted Reagent | Neutralization (NaHCO₃ wash) |

| Diethylene Glycol | Unreacted Reagent | Aqueous/Brine Extraction (High water solubility) |

| DEG Monopropionate | Incomplete Reaction | Brine Extraction & Fractional Distillation |

| Acid Catalyst | p-TSA / H₂SO₄ | Alkaline Wash |

| Water | Reaction Byproduct | Desiccant & Azeotropic removal |

Safety & Handling

-

Propionic Acid Residues: Crude mixtures may be corrosive and possess a pungent odor. Work in a fume hood.

-

Vacuum Distillation: DEGDP has a high flash point (

), but distillation involves heating combustible organic material under vacuum. Inspect glassware for star cracks to prevent implosion. -

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.

Pre-Purification Analysis

Before initiating purification, characterize the crude mixture to optimize the protocol:

-

Acid Value (AV): Titrate a small aliquot with 0.1 N KOH to determine residual acid content. If AV > 10 mg KOH/g, an initial bulk neutralization is required before fine washing.

-

GC-FID: Assess the ratio of Monoester:Diester. If Monoester > 15%, consider re-reacting the crude with excess propionic anhydride before purification.

Detailed Purification Protocol

Phase 1: Neutralization & Aqueous Workup

Objective: Remove acidic catalyst, unreacted propionic acid, and bulk diethylene glycol.

-

Dilution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane) at a 1:1 volume ratio. This reduces viscosity and improves phase separation.

-

Quenching: Cool the mixture to

. Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution with vigorous stirring.-

Note: Evolution of CO₂ gas indicates acid neutralization. Continue until gas evolution ceases and the aqueous pH is ~8.0.

-

-

Phase Separation: Transfer to a separatory funnel. Allow layers to settle for at least 15 minutes.

-

Troubleshooting: If an emulsion forms (common due to the ether linkage), add Saturated NaCl (Brine) to the aqueous layer to increase ionic strength and force phase separation.

-

-

Washing:

-

Wash the organic layer 2x with Brine (Saturated NaCl). This step is critical to pull out unreacted Diethylene Glycol and a portion of the Monoester, both of which are more water-soluble than the target Diester.

-

Wash 1x with distilled water (briefly) to remove salt residues.

-

-

Drying: Collect the organic phase and dry over Anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes. Filter off the desiccant.

-

Concentration: Remove the solvent (Ethyl Acetate/DCM) using a Rotary Evaporator at

under reduced pressure.

Phase 2: Fractional Vacuum Distillation

Objective: Isolate the pure Diester from the Monoester and heavy residues.

-

Setup: Short-path distillation head or Vigreux column (for better separation), vacuum pump capable of

, and a cow receiver. -

Theory: DEGDP boils at

(atm). Under vacuum (

Distillation Fractions:

| Fraction | Est. Vapor Temp (

Note: Temperatures are approximate and depend heavily on the exact vacuum pressure. Rely on the stabilization of the head temperature.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step purification workflow for this compound.

Post-Purification Validation

Verify the integrity of the purified "Main Cut" using the following metrics:

-

Gas Chromatography (GC):

-

Water Content (Karl Fischer): Target

. -

Acid Number: Target

. High acid numbers indicate decomposition during distillation or incomplete neutralization. -

Appearance: The final product should be a clear, colorless liquid.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Emulsion during wash | Similar polarity of DEG/Water/Ester | Add solid NaCl to saturation; allow longer settling time; use centrifugation if available. |

| High Acid Value after Distillation | Thermal decomposition (Hydrolysis) | Ensure system is strictly dry before distillation; reduce pot temperature by improving vacuum ( |

| Product is Yellow | Oxidation or Polymerization | Add activated carbon (1% w/w) to the crude solution before drying/filtering. Distill under nitrogen bleed. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8117, Diethylene glycol. Retrieved from [Link]

-

MEGlobal (2023). Diethylene Glycol Physical Properties and Distillation Characteristics. Retrieved from [Link]

-

World Health Organization (2023). Testing for Diethylene Glycol and Ethylene Glycol in Pharmaceutical Preparations. Retrieved from [Link]

Sources

Incorporating Diethylene glycol dipropionate into polyurethane resins

[1]

Formulation Strategy

Compatibility Screening (Hansen Solubility Parameters)

Before compounding, theoretical compatibility must be validated. Polyurethanes generally have high polarity (

-

DEGDP Profile: Moderate polarity (ether/ester groups), moderate H-bonding.[1]

-

Rule of Thumb: If the interaction radius (

) between DEGDP and the Polyol is -

Validation: A mixture of DEGDP and the specific Polyol (Part A) should remain clear and single-phase after 24 hours at room temperature.[1]

Loading Levels

Detailed Experimental Protocol

Safety Note: Always wear nitrile gloves and safety goggles. Work in a fume hood.

Phase 1: Pre-Treatment of DEGDP

Context: Polyurethanes are highly sensitive to moisture.[1] Commercial esters often contain trace water (0.1–0.5%), which will react with isocyanate to form CO₂ bubbles (foaming).

-

Drying: Add 5% w/w Molecular Sieves (3Å or 4Å) to the DEGDP stock container.

-

Conditioning: Allow to sit for 24 hours.

-

Verification: Measure water content via Karl Fischer titration. Target: < 0.05% H₂O .

Phase 2: Compounding (The "Part A" Integration)

Context: DEGDP should always be added to the Polyol (Part A) side, not the Isocyanate (Part B) side, to prevent premature side reactions or stability issues.

-

Weighing: Weigh the Polyol into a mixing cup.

-

Addition: Add the calculated amount of dried DEGDP.

-

Mixing: Mix at 2000 RPM for 2 minutes using a centrifugal mixer (e.g., FlackTek) or high-shear disperser.

-

Goal: Thermodynamic equilibrium.[1] The solution should be clear.

-

-

Degassing: Vacuum degas the mixture at -29 inHg for 10 minutes to remove entrapped air.

Phase 3: Reaction and Curing[1]

-

Isocyanate Addition: Add the Isocyanate (Part B) to the Polyol/DEGDP blend.

-

Note on Stoichiometry: DEGDP is non-reactive.[1] Do not include it in the Isocyanate Index calculation. However, it does dilute the hydroxyl number concentration per unit volume.

-

-

Pot Life Observation: Expect a 10–20% increase in pot life due to the dilution effect reducing the collision frequency of reactive groups.

-

Curing: Cure according to the resin's standard profile (e.g., 24h @ Room Temp or 4h @ 60°C).

DOT Diagram 2: Formulation Workflow

Characterization & Validation

To validate the successful incorporation of DEGDP, the following data comparisons are standard.

Table 1: Expected Property Shifts (Representative Data)

| Property | Method | Control (0 phr DEGDP) | Modified (15 phr DEGDP) | Interpretation |

| Viscosity (Part A) | Brookfield | 2500 cPs | 1200 cPs | Significant flow improvement; easier processing.[1] |

| Tensile Strength | ASTM D412 | 35 MPa | 22 MPa | Reduction expected due to plasticization.[1] |

| Elongation at Break | ASTM D412 | 250% | 450% | Key Benefit: Enhanced flexibility.[1] |

| Glass Transition (Tg) | DSC | -20°C | -35°C | Improved low-temperature performance.[1] |

| Drug Release Rate | Diffusion Cell | 1.0 (Normalized) | 2.4 (Normalized) | Increased chain mobility accelerates API diffusion.[1] |

Special Section: Drug Delivery Implications

For researchers in drug development, DEGDP serves as a permeation enhancer within the matrix. By lowering the Tg, the polymer chains at body temperature (37°C) are in a more mobile state.

-

Protocol: Vary DEGDP loading (5%, 10%, 20%) to construct a calibration curve for API release rates.

-

Migration Test: Perform an extraction study (ASTM D1239) using simulated body fluid to ensure DEGDP does not leach out at unacceptable rates, although its solubility in aqueous media is low.

Troubleshooting Guide

-

Issue: Bubbles in final part.

-

Issue: Surface tackiness (Exudation).

-

Cause: Incompatibility (Phase separation).[1]

-

Fix: Reduce loading level or switch to a more polar polyol (e.g., Polyester polyol instead of Polypropylene Glycol).

-

-

Issue: Soft part (Low Shore Hardness). [1]

-

Cause: Plasticization effect is stronger than anticipated.[1]

-

Fix: Increase Isocyanate Index slightly (e.g., from 1.00 to 1.05) to compensate with higher crosslink density.

-

References

-

PubChem. Propylene glycol dipropionate (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link][1][3]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard reference for solubility parameter calculation).

-

European Patent Office. Ink composition and hardened material using thereof (EP 2228416 B1).[1] (Cites use of DEGDP as plasticizer/solvent). Available at:

-

ResearchGate. Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. (Discusses ether-ester chemistry relevant to DEGDP stability). Available at: [Link]

-

Gallagher Corporation. Oil and Chemical Resistance of Polyurethanes.[1] (Reference for ester compatibility). Available at: [Link][1]

Application Notes and Protocols: Diethylene Glycol Dipropionate as a High-Performance Coalescing Agent

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Diethylene Glycol Dipropionate (DEG-dipropionate) as a coalescing agent in waterborne polymer systems. We will explore the fundamental principles of film formation, the specific mechanism by which DEG-dipropionate facilitates this process, and detailed, field-proven protocols for its evaluation. The objective is to equip formulation scientists with the necessary knowledge to effectively utilize this low-VOC coalescent to enhance the performance and environmental profile of paints, coatings, adhesives, and other latex-based products.

Introduction: The Critical Role of Coalescence in Waterborne Systems

The transition from solvent-borne to waterborne coatings has been driven by stringent environmental regulations and a demand for safer products. In waterborne systems, film formation is a complex physical process where discrete polymer particles, dispersed in water, must fuse into a continuous, defect-free film. This process, known as coalescence, is fundamental to achieving the desired protective and aesthetic properties of the coating.[1]

Many high-performance latex polymers, such as acrylics and vinyl-acrylics, possess a high glass transition temperature (Tg) to ensure the final film is hard, durable, and block-resistant. However, this high Tg means that the polymer particles are rigid at ambient temperatures and cannot fuse properly, leading to cracking and poor film integrity. The temperature at which this fusion can occur is defined as the Minimum Film Formation Temperature (MFFT).[2]

Coalescing agents are essential additives that act as temporary plasticizers for the polymer particles.[3] By temporarily lowering the Tg of the polymer, they reduce the MFFT, allowing for the formation of a continuous film over a wider range of application temperatures.[4] this compound is an efficient, low-volatility coalescent that offers an excellent balance of performance and environmental responsibility.

Physicochemical Profile: this compound

Understanding the properties of a coalescing agent is paramount to predicting its behavior in a formulation. DEG-dipropionate is an ester of diethylene glycol and propionic acid, offering low volatility and excellent compatibility with a variety of latex polymers.

| Property | Typical Value | Significance in Formulation |

| Chemical Formula | C10H18O5 | - |

| Molecular Weight | 218.25 g/mol | Influences volatility and partitioning behavior. |

| Boiling Point | ~280 °C | Low volatility contributes to a better environmental profile (low VOC). |

| Vapor Pressure | <0.01 kPa @ 20°C | Ensures the agent remains in the film long enough for coalescence.[5] |

| Water Solubility | Low | Promotes efficient partitioning from the water phase into the polymer particles.[6] |

| Density | ~1.05 g/cm³ | Important for accurate formulation calculations. |

| Flash Point | >125 °C | Indicates good thermal stability and safety during handling and storage.[5] |

The Mechanism of Coalescence with DEG-dipropionate

The film formation of a latex coating is a multi-stage process. DEG-dipropionate plays a critical role in the final, crucial stages.

-

Stage I: Water Evaporation & Particle Concentration: As the coating is applied, water begins to evaporate, forcing the dispersed polymer particles closer together.

-

Stage II: Particle Packing & Deformation: Capillary forces from the remaining water pull the particles into a tightly packed, ordered arrangement. At this stage, the particles begin to deform to fill interstitial spaces.

-

Stage III: Coalescence (Polymer Chain Interdiffusion): This is the critical stage where DEG-dipropionate is most active. It has partitioned into the polymer particles, softening them (i.e., lowering their effective Tg). This softening allows the polymer chains from adjacent particles to overcome their boundaries and interdiffuse, creating a continuous, homogeneous film.

-

Stage IV: Final Curing: After the film has coalesced, the slow-evaporating DEG-dipropionate gradually diffuses out of the film and into the atmosphere. This allows the polymer to return to its original high Tg, ensuring the final film properties of hardness and durability are achieved.

Visualization: The Role of DEG-dipropionate in Film Formation

Caption: Mechanism of latex film coalescence facilitated by DEG-dipropionate.

Application Protocols: Performance Evaluation

To ensure the optimal performance of DEG-dipropionate in a formulation, a systematic evaluation of its effect on key properties is essential. The following protocols are based on industry-standard ASTM methods.

Protocol: Determination of Minimum Film Formation Temperature (MFFT)

This protocol determines the lowest temperature at which a latex will form a continuous film, a direct measure of coalescent efficiency. It is based on the principles outlined in ASTM D2354 .[7][8]

Objective: To quantify the reduction in MFFT of a latex polymer upon addition of varying levels of DEG-dipropionate.

Equipment & Materials:

-

MFFT Bar instrument (e.g., TQC Sheen MFFT-90) with a temperature gradient plate.[9]

-

Latex polymer emulsion (the "vehicle").

-

This compound.

-

7-mil (175 µm) cube applicator.

-

Dry, compressed air source.

-

Analytical balance.

Procedure:

-

Preparation of Samples:

-

Prepare a control sample of the neat latex emulsion.

-

Prepare a series of formulations by adding DEG-dipropionate to the latex at different levels (e.g., 3, 5, 7, and 10 parts per hundred parts of polymer solids (phr)).

-

Scientist's Note: The addition should be done under gentle agitation. Allow the samples to equilibrate for at least 12-24 hours to ensure the coalescent fully partitions into the polymer particles.

-

-

Instrument Setup:

-

Turn on the MFFT instrument and allow the temperature gradient plate to stabilize. A typical range for architectural coatings is 0°C to 18°C.

-

-

Sample Application:

-

Draw down a uniform wet film of the control sample across the temperature gradient plate using the cube applicator.

-

Simultaneously, draw down films of the test samples in the adjacent channels on the plate.

-

-

Drying:

-

Immediately pass a gentle stream of dry, compressed air over the surface of the films to ensure uniform drying and prevent condensation at the cold end of the plate.

-

-

Observation and Measurement:

-

Allow the films to dry completely. The coalesced portion will be clear and continuous, while the un-coalesced portion will be opaque and cracked.

-

Identify the precise point on the temperature scale where the transition from a cracked/opaque film to a clear/continuous film occurs. This temperature is the MFFT.[10][11]

-

Record the MFFT for each formulation.

-

Data Analysis: Plot the measured MFFT as a function of the concentration of DEG-dipropionate (phr). This will generate an efficiency curve, demonstrating the dose-response relationship.

Visualization: Experimental Workflow for Coalescent Evaluation

Caption: Standard workflow for evaluating coalescent performance in a latex system.

Protocol: Scrub Resistance of Formulated Paints

This test evaluates the durability of the paint film, which can be significantly influenced by the choice and amount of coalescing agent. This protocol is based on ASTM D2486 .[12][13]

Objective: To measure the resistance of a paint film containing DEG-dipropionate to erosion from scrubbing.

Equipment & Materials:

-

Standardized nylon bristle brush.

-

Abrasive scrub medium (as specified in ASTM D2486).

-

Black plastic scrub test panels (e.g., Leneta panels).

-

Drawdown bar (to create a 7-mil wet film thickness).

-

0.5-inch (12.7 mm) brass shim.

Procedure:

-

Sample Preparation & Curing:

-

Prepare a fully formulated paint, incorporating the optimal level of DEG-dipropionate determined from the MFFT study.

-

Apply the paint to the black plastic panel using the drawdown bar.

-

Allow the panel to cure for 7 days under controlled conditions (23°C ± 2°C and 50% ± 5% relative humidity).

-

Scientist's Note: A full 7-day cure is critical to allow the coalescent to largely evaporate from the film, ensuring you are testing the final paint properties, not a plasticized film.

-

-

Test Setup:

-

Secure the cured panel in the scrub machine's basin. Place the brass shim under the panel at the point where the scrubbing will occur.

-

Soak the brush and panel in water for the specified time.

-

-

Scrubbing:

-

Add the specified amount of abrasive scrub medium to the brush.

-

Begin the test, allowing the machine to scrub the panel at a constant rate.

-

Add additional scrub medium and water as required by the standard.

-

-

Determining Failure:

-

Periodically check the panel for failure, which is defined as a continuous line of paint removal across the width of the shim.

-

Record the number of cycles required to reach failure. A higher number of cycles indicates better scrub resistance.

-

Protocol: Specular Gloss Measurement

The coalescent can affect how the polymer particles pack and level, influencing the final sheen of the coating. This protocol follows ASTM D523 .[16][17]

Objective: To measure the specular gloss of a paint film at various angles.

Equipment & Materials:

-

Tri-angle glossmeter (20°, 60°, 85°).

-

Calibrated high-gloss and matte standard tiles.

-

Cured paint panels (prepared as in the scrub resistance test).

Procedure:

-

Instrument Calibration: Calibrate the glossmeter according to the manufacturer's instructions using the supplied calibration tiles.

-

Measurement:

-

Place the glossmeter firmly on the surface of the cured paint film.

-

Take readings at multiple locations on the panel to ensure an average, representative value.

-

Scientist's Note: The choice of angle is important. Use 60° for most paints (semi-gloss, satin). Use 20° for high-gloss coatings, and 85° for matte or low-sheen coatings to measure the "sheen".[18][19][20]

-

-

Data Recording: Record the gloss units (GU) for each angle. Compare the results from the formulation with DEG-dipropionate to a control or a formulation with a standard coalescent.

Safety, Handling, and Environmental Considerations

Safety and Handling:

-

Always consult the Safety Data Sheet (SDS) before use.[21][22]

-

Use in a well-ventilated area.[23]

-

Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[23][24]

-

In case of ingestion, seek immediate medical attention.[24][25] Harmful if swallowed.[21]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23][26]

Environmental Profile:

-

VOC Content: DEG-dipropionate has a high boiling point and low vapor pressure, classifying it as a low-VOC (Volatile Organic Compound) or VOC-exempt solvent in many regions, which is a significant advantage for formulating environmentally compliant coatings.

-

Biodegradability: Glycol esters are generally known to be readily biodegradable. Diethylene glycol itself shows 90-100% degradation after 28 days in standard tests.[27] This suggests a favorable environmental fate, reducing persistence in soil and water.

Conclusion

This compound is a highly effective and versatile coalescing agent for modern waterborne formulations. Its ability to efficiently reduce the minimum film formation temperature allows for the use of harder polymers, leading to more durable and high-performance coatings. Its favorable low-VOC and biodegradable profile makes it an excellent choice for developing environmentally responsible products. By following the detailed protocols outlined in this guide, formulation scientists can systematically evaluate and optimize the use of DEG-dipropionate to unlock the full potential of their latex systems.

References

-

Alpha Chemical Co. (2023). Diethylene glycol (DEG): Properties, Uses, and Benefits. Available at: [Link]

-

Thames River Chemical Corp. (2018). Diethylene Glycol - SAFETY DATA SHEET. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethylene glycol. Available at: [Link]

- Google Patents. (2012). WO2012092370A1 - New dibenzoate plasticizer/coalescent blends for low voc coatings.

-

Santos. (2021). Diethylene glycol July 2021. Available at: [Link]

-

Iro Group Inc. (n.d.). Film Coalescing Aid. Available at: [Link]

-

MEGlobal. (n.d.). SAFETY DATA SHEET - Diethylene Glycol. Available at: [Link]

- Google Patents. (2013). US20130274395A1 - Dibenzoate plasticizers/coalescent blends for low voc coatings.

- Google Patents. (1985). US4525512A - Coalescing agents.

-

Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Available at: [Link]

-

ASTM International. (2023). D2354 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Available at: [Link]

-

ResearchGate. (2025). Influence of coalescing aids on the latex properties and film formation of waterborne coatings. Available at: [Link]

-

PCI Magazine. (2024). Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Diethylene Glycol | C4H10O3 | CID 8117 - PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Diethylene glycol. Available at: [Link]

-

ASTM International. (2025). D523 - Standard Test Method for Specular Gloss. Available at: [Link]

- Google Patents. (2019). WO2019069210A1 - Solvent compounds for use as glycol ether replacements.

-

Industrial Physics. (n.d.). ASTM D2354 testing. Available at: [Link]

-

ASTM International. (n.d.). D2486-96 - Standard Test Method for Scrub Resistance of Interior Paints. Available at: [Link]

-

Locus Ingredients. (2024). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants. Available at: [Link]

-

MEGlobal. (2024). Diethylene Glycol Product Guide. Available at: [Link]

-

Kiyo R&D. (n.d.). Abrasion Testing As Per Standard ASTM D2486. Available at: [Link]

-

ASTM International. (n.d.). ASTM D2354-10 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Available at: [Link]

-

Industrial Physics. (n.d.). ASTM D523 testing. Available at: [Link]

-

WorldofTest.com. (n.d.). MFFT Minimum Film Formation Temperature Tester. Available at: [Link]

-

Comet Chemical Company Ltd. (2023). Diethylene Glycol - SAFETY DATA SHEET. Available at: [Link]

-

Australian Government Department of Health. (n.d.). Existing Chemical Hazard Assessment Report - Diethylene Glycol. Available at: [Link]

-

Scribd. (n.d.). Astm d2486. Available at: [Link]

-

Scribd. (n.d.). Astm D 523 Brillo. Available at: [Link]

-

Industrial Physics. (n.d.). ASTM D2486 testing. Available at: [Link]

-

Labomat. (n.d.). FAQ MFFT ( Minimum Film Forming Temperature). Available at: [Link]

-

American Chemical Society. (n.d.). Coalescence and Film Formation from Latexes. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Specular Gloss. Available at: [Link]

-

NBchao.Com. (n.d.). How to detect the minimum film forming temperature (MFFT) of architectural coatings emulsions?. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Ethylene Glycol. Available at: [Link]

-

Applied Technical Services. (n.d.). ASTM D523 Testing. Available at: [Link]

-

Exacolor USA. (n.d.). Gardner Scrub, ASTM D2486. Available at: [Link]

-

Biuged. (n.d.). Minimum Film Forming Temperature MFFT Tester. Available at: [Link]

Sources

- 1. locusingredients.com [locusingredients.com]

- 2. How to detect the minimum film forming temperature (MFFT) of architectural coatings emulsions? Q&A | NBCHAO [en1.nbchao.com]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. coatingsworld.com [coatingsworld.com]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. worldoftest.com [worldoftest.com]

- 10. industrialphysics.com [industrialphysics.com]

- 11. 5.imimg.com [5.imimg.com]

- 12. storethinghiem.vn [storethinghiem.vn]

- 13. industrialphysics.com [industrialphysics.com]

- 14. kiyorndlab.com [kiyorndlab.com]

- 15. exacolorusa.com [exacolorusa.com]

- 16. store.astm.org [store.astm.org]

- 17. industrialphysics.com [industrialphysics.com]

- 18. scribd.com [scribd.com]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. atslab.com [atslab.com]

- 21. trc-corp.com [trc-corp.com]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. cometchemical.com [cometchemical.com]

- 24. fishersci.com [fishersci.com]

- 25. download.basf.com [download.basf.com]

- 26. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 27. santos.com [santos.com]

Formulation of adhesives with Diethylene glycol dipropionate

Application Note: Formulation of High-Performance Adhesives using Diethylene Glycol Dipropionate (DEGDP)

Part 1: Executive Summary & Technical Rationale

This compound (DEGDP) (CAS: 6942-59-2) is a specialized aliphatic ester plasticizer distinct from the more common aromatic dibenzoates (e.g., DEGDB). While often overshadowed by its aromatic counterparts, DEGDP offers unique advantages in optical clarity , UV stability , and bio-polymer compatibility .

This guide outlines the formulation protocols for utilizing DEGDP in two critical adhesive applications:

-

Biodegradable Packaging Adhesives (PLA/VAE): Leveraging DEGDP’s aliphatic structure for enhanced compatibility with Polylactic Acid (PLA) and Vinyl Acetate Ethylene (VAE) emulsions.

-

Optical Lamination Adhesives (PVB): Utilizing DEGDP’s high refractive index match and low color for safety glass and transparent medical device laminates.

Why DEGDP?

-

Aliphatic Chemistry: Unlike aromatic plasticizers, DEGDP does not absorb UV light significantly, reducing yellowing in transparent films—critical for medical packaging and optical bonding.

-

Bio-Compatibility: Its structure mimics the aliphatic backbones of bio-polyesters (like PLA), offering superior solvation thermodynamics compared to phthalates.

-

Low Toxicity Profile: With an NFPA Health rating of 1, it presents a safer alternative for indirect food contact and pharmaceutical packaging applications compared to legacy ortho-phthalates.

Part 2: Chemical Identity & Material Science

Before formulation, verify the raw material specifications to ensure consistency.

| Property | Specification | Critical Impact on Formulation |

| Chemical Name | This compound | Do not confuse with DEG Dibenzoate |

| CAS Number | 6942-59-2 | Unique identifier for regulatory filing |

| Molecular Weight | ~218.25 g/mol | Lower MW than dibenzoates implies faster fusion but higher volatility |

| Boiling Point | ~280°C | Sufficient thermal stability for hot-melt processing <180°C |

| Density | 1.054 g/cm³ | Lower density than water; requires high-shear mixing in emulsions |

| Solubility | Soluble in alcohols, ketones; Insoluble in water | Requires surfactant stabilization in waterborne systems |

Mechanism of Action: The Free Volume Theory

DEGDP functions by inserting its flexible propionate tails between polymer chains (e.g., PVAc or PLA). This increases the "free volume" within the polymer matrix, allowing chain segments to move past one another at lower temperatures. This effectively lowers the Glass Transition Temperature (

Figure 1: Mechanism of plasticization where DEGDP increases free volume between polymer chains.

Part 3: Formulation Protocols

Protocol A: Waterborne VAE Adhesive for Medical Packaging

Objective: Create a flexible, low-migration adhesive for bonding paper-to-film (e.g., blister backing).

Base Resin: Vinyl Acetate Ethylene (VAE) Copolymer Emulsion (e.g.,

Safety Precaution: Wear standard PPE (gloves, goggles). Ensure ventilation when heating.

Step-by-Step Methodology:

-

Preparation of the Plasticizer Pre-Emulsion (Critical Step):

-

Rationale: DEGDP is hydrophobic. Adding it directly to the VAE latex can cause "seeding" (grit formation) or phase separation. It must be emulsified or added very slowly.

-

Mix: 100g DEGDP + 1g Non-ionic Surfactant (e.g., Ethoxylated alcohol, HLB ~12).

-

Agitation: Stir at 500 RPM until clear.

-

-

Main Mixing Phase:

-

Vessel: Stainless steel beaker with a propeller agitator.

-

Charge: 1000g VAE Emulsion (55% solids).

-

Agitation: Set mixer to create a vortex without drawing in air (approx. 300-400 RPM).

-

-

Plasticizer Addition:

-

Rate: Add the DEGDP mixture dropwise into the vortex.

-

Target Loading: 5% to 15% on wet weight (depending on desired softness).

-

Note: For medical packaging, limit to <10% to minimize migration risk.

-

-

Conditioning (The "Sweat-In" Period):

-

After addition, reduce speed to 100 RPM and stir for 30 minutes.

-

Stop mixing and let the adhesive stand covered for 12-24 hours .

-

Scientific Basis: The DEGDP needs time to diffuse from the water phase into the polymer particles. Testing immediately will yield false viscosity and adhesion data.

-

-

Final Adjustment:

-

Add thickener (associative thickener) to adjust viscosity to 2,000 - 4,000 cPs for roll coating.

-

Add biocide if required for shelf life.

-

Formulation Table: VAE Packaging Adhesive

| Component | Function | Weight % (Wet) | Notes |

| VAE Emulsion | Binder | 85.0 - 90.0% | High solids, low residual monomer |

| DEGDP | Plasticizer | 5.0 - 10.0% | Key active for flexibility |

| Wetting Agent | Surface Tension | 0.2 - 0.5% | Sulfosuccinate type |

| Defoamer | Foam Control | 0.1 - 0.2% | Mineral oil based |

| Water | Viscosity Trim | q.s. | Adjust to application viscosity |

Protocol B: Solvent-Based Optical Laminating Adhesive (PVB)

Objective: Formulate a crystal-clear adhesive for safety glass or transparent display lamination. Base Resin: Polyvinyl Butyral (PVB).

Step-by-Step Methodology:

-

Solvent Selection:

-

Prepare a solvent blend of Ethanol/Toluene (60:40) or pure Ethanol if using soluble PVB grades.

-

Note: DEGDP is highly soluble in alcohols.

-

-

Resin Dissolution:

-

Dissolve PVB resin (15-20% solids) into the solvent. Stir until completely clear and free of "fish eyes."

-

-

Plasticization:

-

Add DEGDP at a ratio of 20-30 phr (parts per hundred resin).

-

Comparison: Standard PVB uses 3G8 (Triethylene glycol di-2-ethylhexanoate). DEGDP is a viable alternative where specific polarity matching or shorter chain length is required for modulus adjustment.

-

-

Filtration:

-

Filter the solution through a 10-micron mesh to remove any undissolved gel particles.

-

-

Casting & Drying:

-